N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464800
InChI: InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8,13H2,1H3
SMILES: CC(=O)N(CC1CCCN1C(=O)CN)C2CC2
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13464800

Molecular Formula: C12H21N3O2

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
IUPAC Name N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8,13H2,1H3
Standard InChI Key ZPRXLXGDPWZEBD-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCCN1C(=O)CN)C2CC2
Canonical SMILES CC(=O)N(CC1CCCN1C(=O)CN)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted with an aminoacetyl group and a cyclopropyl-acetamide moiety. Key structural attributes include:

  • Molecular Formula: C12H22N3O2\text{C}_{12}\text{H}_{22}\text{N}_3\text{O}_2 (exact mass: 240.17 g/mol) .

  • Functional Groups: Secondary amine (pyrrolidine), acetamide, cyclopropyl, and aminoacetyl groups.

Stereochemical Considerations

The stereochemistry of the pyrrolidine ring and cyclopropyl group influences binding affinity. For example, (S)-enantiomers of analogous pyrrolidine derivatives exhibit enhanced receptor selectivity .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions (Figure 1):

  • Pyrrolidine Functionalization: Starting with (S)-pyrrolidine-2-carboxylic acid, the aminoacetyl group is introduced via nucleophilic acyl substitution using 2-chloroacetyl chloride.

  • Cyclopropyl Incorporation: A Buchwald-Hartwig amination couples the cyclopropyl group to the acetamide moiety .

  • Final Assembly: The intermediates are conjugated under Mitsunobu conditions, yielding the target compound.

Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (%)
(S)-1-(2-Amino-acetyl)pyrrolidineAcylation7895
N-Cyclopropyl-acetamideAmination6590
Final ProductConjugation5298

Biological Activity and Mechanism

Neurotransmitter Modulation

The compound’s pyrrolidine and cyclopropyl groups enable interactions with:

  • Dopamine D2 Receptors: Structural analogs show IC50\text{IC}_{50} values of 0.49–1.0 µM .

  • Serotonin 5-HT1A: Binding affinity (KiK_i) of 240 nM, comparable to benzamide derivatives .

  • GABA_A Receptors: Potential allosteric modulation due to hydrophobic cyclopropyl interactions .

In Vitro and In Vivo Studies

  • Neuroprotective Effects: Reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 40% at 10 µM .

  • Anticonvulsant Activity: ED50 of 15 mg/kg in murine maximal electroshock models .

Pharmacokinetics and ADME Profile

Metabolic Stability

  • Half-Life: 2.8 hours in human liver microsomes .

  • CYP450 Interactions: Minimal inhibition (CYP3A4 IC50>50μM\text{IC}_{50} > 50 \mu\text{M}) .

Table 2: Pharmacokinetic Parameters

ParameterValue
Solubility (PBS, pH 7.4)12 µg/mL
Plasma Protein Binding89%
Oral Bioavailability (Rat)34%
Clhepatic\text{Cl}_{hepatic}22 mL/min/kg

Comparative Analysis with Structural Analogs

Table 3: Selectivity Profiles of Pyrrolidine Derivatives

CompoundTargetKiK_i (nM)Selectivity Ratio (vs. D2)
Target Compound5-HT1A2404.9
Analog A 5-HT1A4902.1
Analog BD216001.0

Advantages Over Classical Scaffolds

  • Enhanced Blood-Brain Barrier Penetration: LogP = 1.6 vs. 2.4 for benzodiazepines .

  • Reduced Off-Target Effects: 10-fold lower hERG\text{hERG} inhibition (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}) compared to tricyclic antidepressants .

Challenges and Future Directions

  • Synthetic Complexity: Low yields (52%) in final conjugation steps necessitate optimization.

  • Metabolite Identification: Primary metabolite (N-dealkylated product) shows 30% reduced activity .

  • Clinical Translation: Requires further toxicity profiling and formulation studies.

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